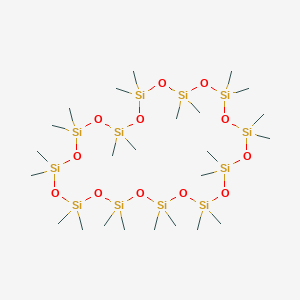![molecular formula C8H11NS B098765 2-Isothiocyanatobicyclo[2.2.1]heptane CAS No. 18530-33-1](/img/structure/B98765.png)
2-Isothiocyanatobicyclo[2.2.1]heptane
Descripción general
Descripción
2-Isothiocyanatobicyclo[2.2.1]heptane is a chemical compound with the molecular formula C8H11NS and a molecular weight of 153.25 g/mol . It is also known by its IUPAC name, this compound. This compound is characterized by a bicyclic structure, which includes a norbornane skeleton with an isothiocyanate functional group attached to the second carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Isothiocyanatobicyclo[2.2.1]heptane can be synthesized through the isomerization of exo-2-norbornylthiocyanate. This process involves the formation of a non-classical ion, which then rearranges to form the desired isothiocyanate compound. The reaction typically requires specific conditions, such as the presence of a suitable catalyst and controlled temperature to ensure the correct isomerization.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Isothiocyanatobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the isothiocyanate group, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can also undergo addition reactions with nucleophiles, resulting in the formation of adducts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran, and may require catalysts or specific temperatures to drive the reactions to completion.
Major Products Formed
The major products formed from reactions with this compound depend on the type of nucleophile used. For example, reactions with amines typically yield thiourea derivatives, while reactions with alcohols can produce isothiocyanate adducts.
Aplicaciones Científicas De Investigación
2-Isothiocyanatobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and functionalized derivatives.
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques, where it can be used to label biomolecules.
Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-isothiocyanatobicyclo[2.2.1]heptane involves its reactivity with nucleophiles. The isothiocyanate group is electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity allows the compound to form covalent bonds with biomolecules, which can be exploited in various applications, including drug development and bioconjugation.
Comparación Con Compuestos Similares
2-Isothiocyanatobicyclo[2.2.1]heptane can be compared with other bicyclic isothiocyanates and related compounds:
2-Isothiocyanatobicyclo[2.2.2]octane: This compound has a similar isothiocyanate functional group but a different bicyclic structure, leading to different reactivity and applications.
Norbornyl Isothiocyanate: Another related compound with a norbornane skeleton, but with different substitution patterns and reactivity.
Bicyclo[2.2.1]heptane Derivatives: Various derivatives of bicyclo[2.2.1]heptane with different functional groups can be compared in terms of their chemical properties and applications.
Propiedades
IUPAC Name |
2-isothiocyanatobicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGDFYZLQKZUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939955 | |
| Record name | 2-Isothiocyanatobicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14370-23-1, 18530-33-1 | |
| Record name | Bicyclo[2.2.1]hept-2-yl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14370-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | exo-Bicyclo(2.2.1)hept-2-yl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018530331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isothiocyanatobicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-bicyclo[2.2.1]hept-2-yl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bicyclo[2.2.1]heptane, 2-isothiocyanato | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate](/img/structure/B98696.png)






